4-(4-Bromophenyl)-5-imino-1,2,4-thiadiazolidin-3-one (1-methylpropylidene)hydrazone
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Overview
Description
4-(4-Bromophenyl)-5-imino-1,2,4-thiadiazolidin-3-one (1-methylpropylidene)hydrazone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a bromophenyl group, a thiadiazolidinone core, and a hydrazone linkage, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromophenyl)-5-imino-1,2,4-thiadiazolidin-3-one (1-methylpropylidene)hydrazone typically involves multiple steps, starting with the preparation of the thiadiazolidinone core. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The bromophenyl group is introduced via a substitution reaction, and the hydrazone linkage is formed through a condensation reaction with a suitable aldehyde or ketone.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromophenyl)-5-imino-1,2,4-thiadiazolidin-3-one (1-methylpropylidene)hydrazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the imino group or other functional groups within the molecule.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
4-(4-Bromophenyl)-5-imino-1,2,4-thiadiazolidin-3-one (1-methylpropylidene)hydrazone has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound’s biological activity is of interest for developing new pharmaceuticals or studying enzyme interactions.
Industry: It can be used in the production of specialty chemicals or as an intermediate in various industrial processes.
Mechanism of Action
The mechanism by which 4-(4-Bromophenyl)-5-imino-1,2,4-thiadiazolidin-3-one (1-methylpropylidene)hydrazone exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or modifying their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Fluorophenyl)-5-imino-1,2,4-thiadiazolidin-3-one (1-methylpropylidene)hydrazone
- 4-(4-Chlorophenyl)-5-imino-1,2,4-thiadiazolidin-3-one (1-methylpropylidene)hydrazone
- 4-(4-Methylphenyl)-5-imino-1,2,4-thiadiazolidin-3-one (1-methylpropylidene)hydrazone
Uniqueness
The uniqueness of 4-(4-Bromophenyl)-5-imino-1,2,4-thiadiazolidin-3-one (1-methylpropylidene)hydrazone lies in its bromophenyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it particularly valuable for specific applications where the bromine atom’s presence enhances the compound’s effectiveness or selectivity.
Properties
CAS No. |
115370-86-0 |
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Molecular Formula |
C12H14BrN5S |
Molecular Weight |
340.24 g/mol |
IUPAC Name |
4-(4-bromophenyl)-N-[(E)-butan-2-ylideneamino]-5-imino-1,2,4-thiadiazol-3-amine |
InChI |
InChI=1S/C12H14BrN5S/c1-3-8(2)15-16-12-17-19-11(14)18(12)10-6-4-9(13)5-7-10/h4-7,14H,3H2,1-2H3,(H,16,17)/b14-11?,15-8+ |
InChI Key |
RJUKSKQCWWRXQC-GBMQTWKSSA-N |
Isomeric SMILES |
CC/C(=N/NC1=NSC(=N)N1C2=CC=C(C=C2)Br)/C |
Canonical SMILES |
CCC(=NNC1=NSC(=N)N1C2=CC=C(C=C2)Br)C |
Origin of Product |
United States |
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